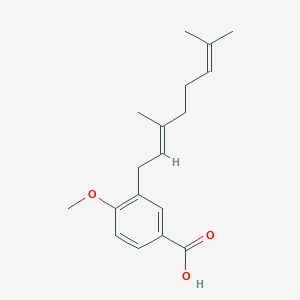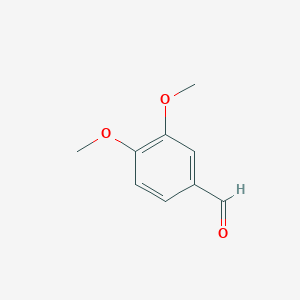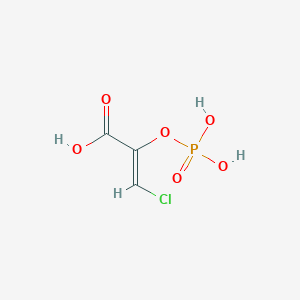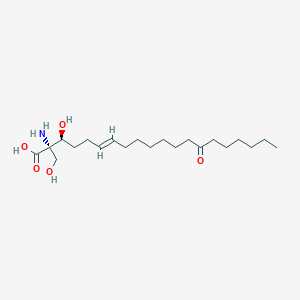
Mycestericin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycestericin D is a unique compound that is derived from the fermentation of a fungus known as Mycelia sterilia. This compound has gained significant attention in recent years due to its potential pharmacological properties. Mycestericin D is a member of the polyketide family of compounds and has demonstrated significant antitumor activity against several cancer cell lines.
作用機序
The mechanism of action of Mycestericin D is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in the process of apoptosis. Mycestericin D has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
生化学的および生理学的効果
Mycestericin D has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been found to inhibit the activity of topoisomerase II, which may contribute to its antitumor activity.
実験室実験の利点と制限
One advantage of Mycestericin D is its potent antitumor activity against several cancer cell lines. This makes it an attractive candidate for further investigation as a potential anticancer agent. However, one limitation of Mycestericin D is its low yield from the fermentation process. This makes it challenging to obtain large quantities of the compound for further research.
将来の方向性
There are several future directions for the investigation of Mycestericin D. One area of interest is the development of more efficient methods for the synthesis and purification of the compound. This would enable researchers to obtain larger quantities of the compound for further investigation. Another area of interest is the investigation of the mechanism of action of Mycestericin D. This would provide a better understanding of how the compound induces apoptosis in cancer cells and may lead to the development of more effective anticancer agents. Finally, the investigation of the potential antibacterial and antifungal properties of Mycestericin D may lead to the development of new antibiotics and antifungal agents.
Conclusion
Mycestericin D is a unique compound that has gained significant attention in recent years due to its potential pharmacological properties. It has demonstrated significant antitumor activity against several cancer cell lines and has shown potential as an anti-inflammatory agent. Mycestericin D has also been investigated for its antibacterial and antifungal properties. While the compound has several advantages, such as its potent antitumor activity, it also has limitations, such as its low yield from the fermentation process. Further investigation is needed to develop more efficient methods for the synthesis and purification of the compound and to investigate its mechanism of action and potential antibacterial and antifungal properties.
合成法
Mycestericin D is produced by the fermentation of Mycelia sterilia. The fermentation process involves the growth of the fungus in a nutrient-rich medium under specific conditions. The compound is then extracted from the fermentation broth using various extraction methods, such as solvent extraction or solid-phase extraction. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC). The final product is a white powder that is soluble in organic solvents.
科学的研究の応用
Mycestericin D has demonstrated significant antitumor activity against several cancer cell lines, such as liver cancer, breast cancer, and lung cancer. It has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been investigated for its antibacterial and antifungal properties.
特性
CAS番号 |
157183-67-0 |
|---|---|
製品名 |
Mycestericin D |
分子式 |
C21H39NO5 |
分子量 |
385.5 g/mol |
IUPAC名 |
(E,2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21-/m0/s1 |
InChIキー |
CYGFHEVFZXDUGH-OQOWPKNGSA-N |
異性体SMILES |
CCCCCCC(=O)CCCCCC/C=C/CC[C@@H]([C@@](CO)(C(=O)O)N)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
正規SMILES |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
同義語 |
mycestericin D mycestericin E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



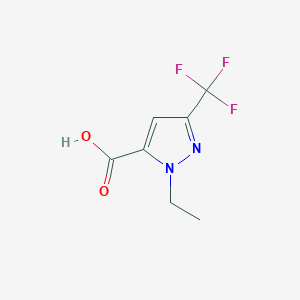
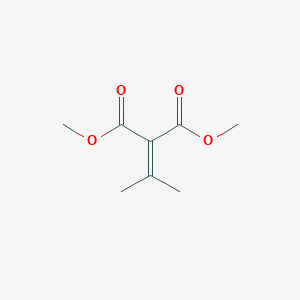
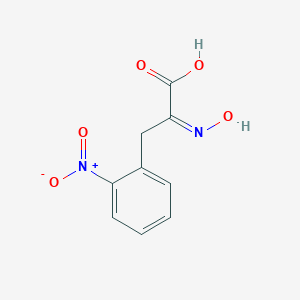
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)


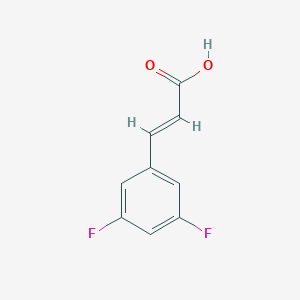
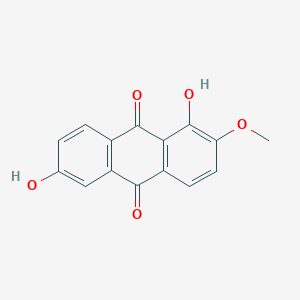
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
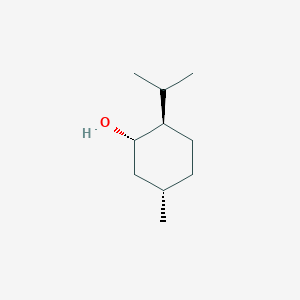
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
